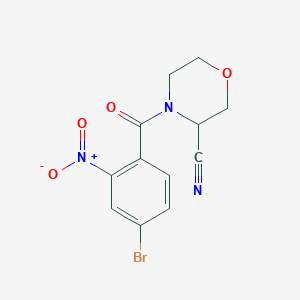
4-(4-Bromo-2-nitrobenzoyl)morpholine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-Bromo-2-nitrobenzoyl)morpholine-3-carbonitrile” is a complex organic molecule that contains a morpholine ring, a bromo-nitrobenzoyl group, and a carbonitrile group . Morpholine is a common motif in medicinal chemistry, often used to increase the polarity of a molecule .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholine ring, a bromo-nitrobenzoyl group, and a carbonitrile group . The bromine, nitro group, and nitrile group are all electron-withdrawing, which could have significant effects on the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine, nitro group, and nitrile group, all of which are electron-withdrawing and could therefore make the compound more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine, nitro group, and nitrile group could increase the compound’s polarity .Scientific Research Applications
Catalytic Transition States and Aminolysis
A study explored the catalytic mechanisms involving similar nitrobenzoyl compounds, revealing insights into the catalytic six-membered cyclic transition states in aminolysis reactions. The research highlighted the kinetics of reactions between 4-nitrophenyl 3,5-dinitrobenzoate and cyclic secondary amines, suggesting a highly ordered transition state facilitating the reaction process (Um et al., 2015).
Anaerobic Biotransformation
Bromoxynil, a compound structurally similar to the one of interest, was studied under various anaerobic conditions. This research provides insights into the environmental degradation pathways of halogenated aromatic nitriles, which could be relevant for understanding the environmental fate of similar compounds (Knight et al., 2003).
Synthesis and Photophysical Characterization
Research on the synthesis and characterization of compounds incorporating morpholine and cyanophenyl groups offers valuable information on the photophysical properties of these chemicals. This study could provide a basis for developing new materials or chemical sensors based on similar structures (Chin et al., 2010).
Nucleophilic Substitution Reactions
The kinetics of nucleophilic substitution reactions involving thiophenyl 4-nitrobenzoates and pyridines were investigated, offering insights into the reaction mechanisms and kinetics relevant to similar chemical structures (Koh et al., 1999).
Antibiotic Intermediate Studies
A study on 3-fluoro-4-morpholinoaniline, an intermediate in antibiotic synthesis, highlights the potential for developing new antimicrobial agents using similar morpholine-based compounds. This research included the synthesis of new sulfonamides and carbamates, showing promising antimicrobial activity (Janakiramudu et al., 2017).
Herbicide Resistance via Genetic Engineering
Transgenic plants expressing a bacterial detoxification gene for bromoxynil were developed to confer resistance to this herbicide, indicating the potential for genetic approaches to manage the effects of similar compounds in agriculture (Stalker et al., 1988).
Future Directions
properties
IUPAC Name |
4-(4-bromo-2-nitrobenzoyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O4/c13-8-1-2-10(11(5-8)16(18)19)12(17)15-3-4-20-7-9(15)6-14/h1-2,5,9H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIUSUGWGZQGRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=C(C=C(C=C2)Br)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[(2-methylphenyl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2834303.png)

![(2,4-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2834305.png)
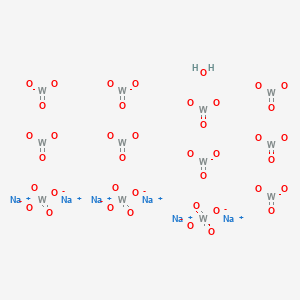
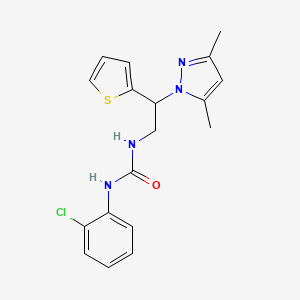
![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(1,1-dioxo-1lambda6-thiolan-3-yl)acetamide](/img/structure/B2834308.png)
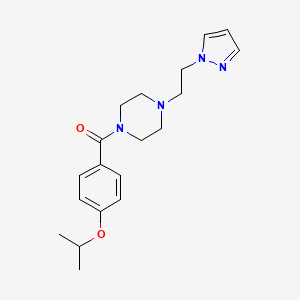
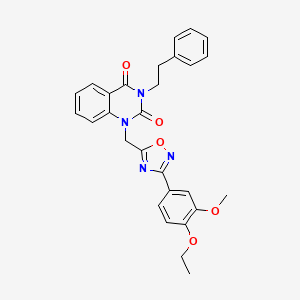

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2834316.png)
![Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2834319.png)

![N-(4-acetamidophenyl)-2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2834322.png)
![Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2834324.png)